

# Spectroscopic Data of (R)-(-)-alpha-Methoxyphenylacetic Acid: An In-depth Technical Guide

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## Compound of Interest

Compound Name:	(R)-(-)-alpha-Methoxyphenylacetic acid
CAS No.:	3966-32-3
Cat. No.:	B128895

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-(-)-alpha-Methoxyphenylacetic acid**, a key chiral building block in pharmaceutical and fine chemical synthesis. The information presented herein is intended to support research, development, and quality control activities.

## Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **(R)-(-)-alpha-Methoxyphenylacetic acid**.

### Table 1: $^1\text{H}$ and $^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy Data

$^1\text{H}$ NMR	$^{13}\text{C}$ NMR (Predicted)
Chemical Shift ( $\delta$ ) ppm	Assignment
~7.3-7.5 (m)	Phenyl-H
~4.8 (s)	$\alpha$ -CH
~3.4 (s)	Methoxy-H ( $\text{OCH}_3$ )
~11-12 (br s)	Carboxyl-H ( $\text{COOH}$ )

Note: Experimental  $^1\text{H}$  NMR data is based on typical spectra for this compound.  $^{13}\text{C}$  NMR data is predicted and may vary based on experimental conditions.

## Table 2: Infrared (IR) Spectroscopy Data

Frequency ( $\text{cm}^{-1}$ )	Assignment	Intensity
2500-3300	O-H stretch (Carboxylic Acid)	Broad
~3000	C-H stretch (Aromatic)	Medium
~1700	C=O stretch (Carboxylic Acid)	Strong
~1450, ~1500	C=C stretch (Aromatic Ring)	Medium-Strong
~1100-1300	C-O stretch (Ether and Acid)	Strong

Note: IR peak positions are approximate and can be influenced by the sampling method.

## Table 3: Mass Spectrometry (MS) Data

m/z	Assignment	Relative Intensity
166	$[\text{M}]^+$ (Molecular Ion)	Moderate
121	$[\text{M} - \text{COOH}]^+$	High
105	$[\text{C}_6\text{H}_5\text{CO}]^+$	Moderate
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)	Moderate
77	$[\text{C}_6\text{H}_5]^+$	Moderate

Note: Fragmentation patterns are based on typical electron ionization (EI) mass spectra for this class of compounds.

## Table 4: Chiroptical Data

Parameter	Value	Conditions
Specific Rotation [ $\alpha$ ]	-158° to -162° <sup>[1]</sup>	20°C, 589 nm (Na D-line), c=1 in Methanol <sup>[1]</sup>
-146° <sup>[2]</sup>	20°C, 589 nm (Na D-line), c=0.5 in Ethanol <sup>[2]</sup>	
-160.4° <sup>[3]</sup>	20°C, c=1 in Methanol <sup>[3]</sup>	
-150° $\pm$ 3°	20°C, 589 nm (Na D-line), c=0.5% in Ethanol <sup>[4]</sup>	

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation and purity assessment.
- Instrumentation: A 300 MHz or higher field NMR spectrometer.
- Sample Preparation:
  - Weigh approximately 10-20 mg of **(R)-(-)-alpha-Methoxyphenylacetic acid**.
  - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a standard 5 mm NMR tube.
  - Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.
- $^1\text{H}$  NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: 0-15 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-5 seconds.
- <sup>13</sup>C NMR Acquisition Parameters:
  - Pulse Sequence: Proton-decoupled single-pulse experiment.
  - Spectral Width: 0-200 ppm.
  - Number of Scans: 1024 or more, as required for adequate signal-to-noise.
  - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak or the internal standard.

## Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of **(R)-(-)-alpha-Methoxyphenylacetic acid** with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.<sup>[5]</sup>
  - Transfer a portion of the mixture to a pellet die.
  - Apply pressure using a hydraulic press to form a transparent or translucent pellet.<sup>[5]</sup>
- Sample Preparation (Thin Film Method):

- Dissolve a small amount of the sample in a volatile organic solvent (e.g., acetone or methylene chloride).
- Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the sample on the plate.[6]
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the clean salt plate.
  - Place the sample (KBr pellet or thin film on a salt plate) in the spectrometer's sample holder.
  - Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction.
- Sample Preparation and Introduction (for GC-MS):
  - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).
  - For acidic compounds, derivatization (e.g., methylation or silylation) may be necessary to improve volatility and chromatographic performance.
  - Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the solution into the GC inlet.
- Mass Spectrometry Parameters (Electron Ionization - EI):
  - Ionization Source: Electron Ionization (EI).

- Electron Energy: 70 eV.
- Mass Range: m/z 40-400.
- Scan Speed: 1-2 scans/second.
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z).

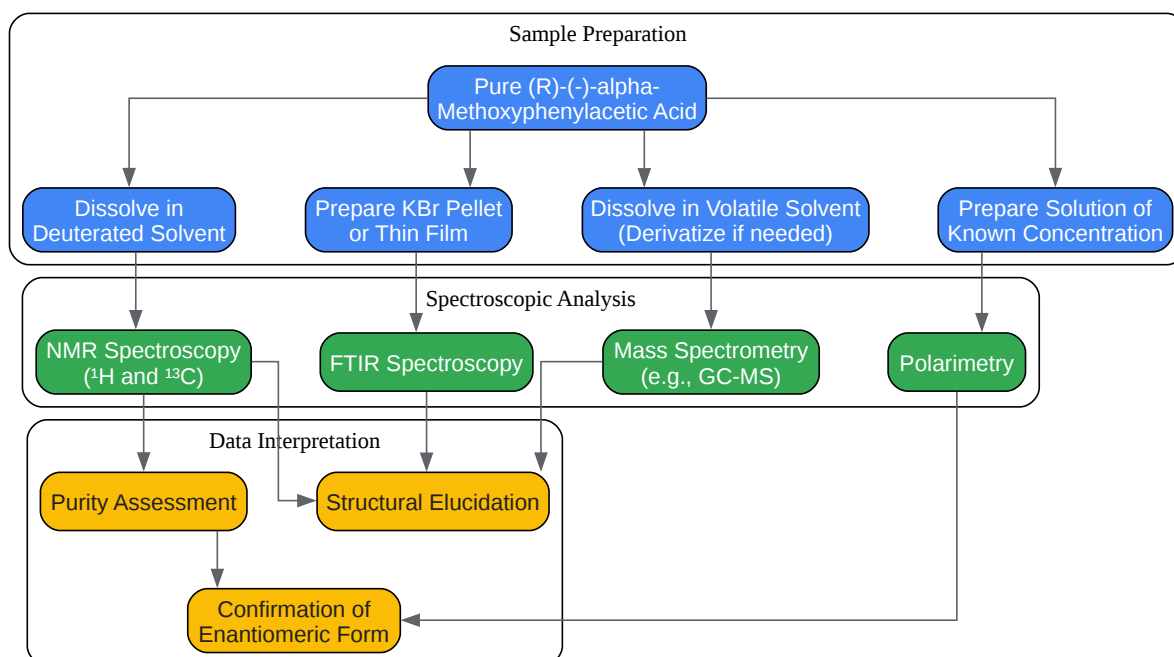
## Polarimetry

- Objective: To measure the specific rotation of the chiral compound, which is a characteristic physical property.
- Instrumentation: A polarimeter.
- Procedure:
  - Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm up and stabilize.[7]
  - Calibrate the instrument by taking a reading with a blank solution (the pure solvent used for dissolving the sample).[7]
  - Accurately prepare a solution of **(R)-(-)-alpha-Methoxyphenylacetic acid** of a known concentration (c) in a suitable solvent (e.g., methanol or ethanol).[1][2] A typical concentration is 1 g/100 mL (c=1).[1]
  - Carefully fill the polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution, ensuring no air bubbles are present.
  - Place the cell in the polarimeter and record the observed rotation ( $\alpha$ ) in degrees.
- Calculation of Specific Rotation  $[\alpha]$ : The specific rotation is calculated using the formula:  $[\alpha] = \alpha / (l \times c)$ [8] where:
  - $[\alpha]$  is the specific rotation.

- $\alpha$  is the observed rotation in degrees.
- $l$  is the path length of the cell in decimeters (dm).
- $c$  is the concentration of the solution in g/mL.[8]

## Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **(R)-(-)-alpha-Methoxyphenylacetic acid**.



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